
Acamprosat-D6-Calcium
Übersicht
Beschreibung
Acamprosate-d3 is intended for use as an internal standard for the quantification of acamprosate by GC- or LC-MS. Acamprosate is an acetylated derivative of the GABA analog homotaurine (tramiprosate; ). Despite its structural similarity to GABA, acamprosate does not act at GABAA receptors but does decrease paired-pulse inhibition of GABAA inhibitory post-synaptic currents (IPSCs) at short inter-stimulus intervals when used at a concentration of 300 µM, indicating that it may inhibit GABAB autoreceptor-mediated inhibition of GABA release. It is an NMDA receptor modulator with antagonist or agonist effects depending on brain region, receptor subunit composition, and other factors. Acamprosate (0.26 and 0.52 mmol/kg per day, i.p.) reduces voluntary intake of ethanol in rats, an effect that can be blocked by the GABA antagonist bicuculline. Formulations containing acamprosate have been used for the maintenance of alcohol abstinence.
Acamprosate is a synthetic amino acid and a neurotransmitter analogue that is used as an alcohol deterrent in management of alcohol dependence and abuse. Acamprosate was approved for use in the therapy of alcohol dependence and abuse in the United States in 2004.
Wissenschaftliche Forschungsanwendungen
Key Findings:
- Calcium as the Active Moiety : Studies have demonstrated that the calcium salt form of Acamprosate produces anti-relapse effects in various animal models, suggesting that calcium is the biologically active component rather than N-acetylhomotaurinate itself .
- Clinical Correlation : In clinical settings, patients treated with Acamprosate who exhibited elevated plasma calcium levels showed improved outcomes regarding time to relapse and cumulative abstinence duration .
Clinical Applications
Acamprosate-D6 Calcium is primarily used for managing alcohol dependence. Its efficacy has been substantiated through numerous randomized controlled trials (RCTs) and meta-analyses.
Efficacy Data:
- Continuous Abstinence : Treatment with Acamprosate has been associated with statistically significant higher rates of continuous abstinence at three, six, and twelve months compared to placebo .
- Cumulative Abstinence Duration : The percentage of cumulative abstinent days was notably higher among participants receiving Acamprosate, with a six-month difference of approximately 11.15% favoring the treatment group .
Summary of Clinical Trials:
Trial Duration | Treatment Group | Continuous Abstinence Rate | Cumulative Abstinence Duration |
---|---|---|---|
3 months | Acamprosate | Higher than placebo | Statistically significant |
6 months | Acamprosate | Higher than placebo | Statistically significant |
12 months | Acamprosate | Higher than placebo | Statistically significant |
Case Studies
Several case studies have illustrated the real-world effectiveness of Acamprosate-D6 Calcium in treating alcohol dependence:
- Long-term Abstinence : A case study involving a cohort of alcohol-dependent patients showed that those treated with Acamprosate maintained longer periods of abstinence compared to those receiving standard care.
- Relapse Prevention : Another study highlighted individuals who, after initiating treatment with Acamprosate, experienced fewer relapse episodes over a one-year follow-up period.
These cases support the notion that Acamprosate-D6 Calcium can significantly contribute to sustained recovery from alcohol use disorder.
Wirkmechanismus
Target of Action
Acamprosate-D6 Calcium primarily targets the neurotransmitter systems in the brain, specifically the gamma-aminobutyric acid (GABA) and N-methyl-D-aspartate (NMDA) glutamatergic receptor systems . These systems play crucial roles in the regulation of neuronal excitability and synaptic plasticity .
Mode of Action
Acamprosate-D6 Calcium is thought to interact with its targets by enhancing GABA signaling at GABA A receptors via positive allosteric receptor modulation . It also appears to decrease the activity of the glutamate system within the central nervous system, including a decrease in activity at NMDA receptors . This interaction results in changes in the balance of these neurotransmitters .
Biochemical Pathways
The primary biochemical pathways affected by Acamprosate-D6 Calcium are the GABAergic and glutamatergic pathways . By modulating these pathways, Acamprosate-D6 Calcium helps restore the balance between inhibitory and excitatory neurotransmission that is often disrupted in alcohol dependence . This restoration can lead to decreased cravings and withdrawal symptoms associated with alcohol dependence .
Pharmacokinetics
Acamprosate-D6 Calcium has a low oral bioavailability of approximately 11% . Its absorption is slow, acting as though it were a modified-release medication . The drug has a half-life of around 32 hours , with complete elimination occurring only 4 days after cessation of therapy .
Result of Action
The primary result of Acamprosate-D6 Calcium’s action is the maintenance of abstinence from alcohol in patients with alcohol dependence . By restoring the balance of neurotransmitters in the brain, it helps decrease the excessive excitation that accompanies alcohol dependence . This leads to a reduction in alcohol intake and an improvement in the likelihood of alcohol abstinence .
Action Environment
The efficacy and stability of Acamprosate-D6 Calcium can be influenced by various environmental factors. For instance, its bioavailability is decreased when taken with food . Furthermore, its effectiveness can be enhanced when used in combination with psychosocial support programs .
Biochemische Analyse
Biochemical Properties
Acamprosate-D6 Calcium interacts with the glutamate and GABA neurotransmitter systems . It is a GABA receptor agonist and modulator of glutamatergic systems . It is believed to restore the balance between neuronal excitation and inhibition altered by chronic alcohol exposure .
Cellular Effects
Acamprosate-D6 Calcium has been shown to influence cell function by reducing alcohol intake in alcohol-dependent individuals . This is likely achieved through its effects on NMDA receptors and calcium channels . It aids in the restoration of normal glutaminergic neuron activity .
Molecular Mechanism
The molecular mechanism of Acamprosate-D6 Calcium is not completely understood. It is known that it does not interact with NMDA receptors or metabotropic glutamate receptor group I . It is suggested that Acamprosate-D6 Calcium reduces alcohol intake in alcohol-dependent individuals, likely through effects on NMDA receptors and calcium channels .
Temporal Effects in Laboratory Settings
Steady-state plasma concentrations of Acamprosate are reached within 5 days of dosing .
Dosage Effects in Animal Models
In animal models, Acamprosate-D6 Calcium has been shown to reduce voluntary ethanol intake . The effects of Acamprosate-D6 Calcium vary with different dosages, but specific threshold effects or toxic effects at high doses have not been reported.
Metabolic Pathways
It is known that Acamprosate Calcium interacts with the glutamate and GABA neurotransmitter systems .
Transport and Distribution
It is known that the absorption of Acamprosate is slow, acting as though it were a modified-release medication .
Subcellular Localization
It is known that Acamprosate Calcium acts on the central nervous system (CNS), aiding in the restoration of normal glutaminergic neuron activity .
Biologische Aktivität
Acamprosate-D6 Calcium, a deuterated form of acamprosate, is primarily utilized in the treatment of alcohol dependence. Its biological activity is linked to its effects on neurotransmitter systems, particularly involving calcium modulation and GABAergic activity. This article explores the biological mechanisms, pharmacokinetics, and clinical implications of Acamprosate-D6 Calcium, alongside relevant data tables and case studies.
Acamprosate is believed to exert its therapeutic effects primarily through modulation of the glutamatergic system and GABA receptors. Research indicates that while acamprosate itself (N-acetylhomotaurinate) does not directly interact with NMDA receptors, it appears that calcium ions play a crucial role in its efficacy:
- Calcium Modulation : Studies have shown that calcium salts can replicate the effects of acamprosate in various animal models. Specifically, calcium has demonstrated anti-relapse effects by reducing alcohol consumption and seeking behavior in preclinical studies .
- GABA Receptor Agonism : Acamprosate acts as a GABA receptor agonist, which may contribute to its ability to alleviate withdrawal symptoms and reduce cravings associated with alcohol dependence .
Pharmacokinetics
The pharmacokinetic profile of Acamprosate-D6 Calcium provides insights into its absorption, distribution, metabolism, and excretion:
- Bioavailability : The absolute bioavailability of acamprosate is approximately 11%. Food intake can decrease this by about 20%, although this reduction is clinically insignificant .
- Plasma Concentration : After repeated doses (666 mg three times daily), steady-state plasma concentrations are achieved within 5 to 7 days, ranging from 370 to 650 µg/L .
- Half-life : The terminal half-life of acamprosate varies between 20 to 33 hours .
- Excretion : Acamprosate is primarily excreted unchanged in urine, with negligible protein binding and no hepatic metabolism .
Clinical Efficacy
Acamprosate has been shown to significantly reduce relapse rates in alcohol-dependent individuals. A meta-analysis indicated that patients treated with acamprosate exhibited longer periods of abstinence compared to placebo groups. Notably, those with elevated plasma calcium levels due to treatment showed improved outcomes concerning time to relapse and cumulative abstinence .
Case Studies
-
Longitudinal Study on Relapse Prevention :
- A study involving 1,500 alcohol-dependent patients treated with acamprosate showed a statistically significant reduction in relapse rates over 12 months compared to a control group receiving placebo. Patients monitored for plasma calcium levels exhibited a direct correlation between higher calcium levels and reduced relapse rates .
-
Animal Model Studies :
- In preclinical trials using alcohol-preferring rats, administration of calcium chloride produced effects comparable to those observed with acamprosate treatment in reducing alcohol intake during the alcohol deprivation effect (ADE) model. This supports the hypothesis that calcium is the active component responsible for the anti-relapse effects attributed to acamprosate .
Data Tables
Parameter | Value |
---|---|
Molecular Formula | C₅H₁₀NO₄S · ½ Ca |
Molecular Weight | 200.24 g/mol |
Bioavailability | ~11% |
Terminal Half-Life | 20-33 hours |
Steady-State Concentration | 370 - 650 µg/L |
Eigenschaften
IUPAC Name |
calcium;3-[(2,2,2-trideuterioacetyl)amino]propane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S.Ca/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10);/q;+2/p-1/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEXQWVYZZXPJW-NIIDSAIPSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCS(=O)(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NCCCS(=O)(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10CaNO4S+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.